2-Chloro-1-methylpyridinium iodide

Catalog No.
S1497926
CAS No.
14338-32-0
M.F
C6H7ClIN
M. Wt
255.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-1-methylpyridinium iodide

CAS Number

14338-32-0

Product Name

2-Chloro-1-methylpyridinium iodide

IUPAC Name

2-chloro-1-methylpyridin-1-ium;iodide

Molecular Formula

C6H7ClIN

Molecular Weight

255.48 g/mol

InChI

InChI=1S/C6H7ClN.HI/c1-8-5-3-2-4-6(8)7;/h2-5H,1H3;1H/q+1;/p-1

InChI Key

ABFPKTQEQNICFT-UHFFFAOYSA-M

SMILES

C[N+]1=CC=CC=C1Cl.[I-]

Synonyms

2-Chloro-1-methyl-pyridinium Iodide; 1-Methyl-2-chloropyridinium Iodide; 2-Chloro-N-methylpyridinium Iodide; 2-Chloropyridine Methiodide; 2-Chloropyridinium Iodomethylate; Mukaiyama Reagent; Mukaiyama’s Reagent; N-Methyl-2-chloropyridinium Iodide

Canonical SMILES

C[N+]1=CC=CC=C1Cl.[I-]

Isomeric SMILES

C[N+]1=CC=CC=C1Cl.[I-]

Dehydrating Agent

CMPI acts as an efficient dehydrating agent, removing water molecules from various organic reactions. This property makes it useful for:

  • Conversion of Aldoximes to Nitriles: CMPI effectively transforms aldoximes (compounds with the functional group -C=NOH) into nitriles (-C≡N) by removing a water molecule. This reaction is particularly valuable in organic synthesis, as nitriles are crucial building blocks for numerous pharmaceuticals and other complex molecules [].
  • Synthesis of Alkyl Thiocyanates: CMPI can dehydrate alcohols (R-OH) to form alkyl thiocyanates (R-SCN) by removing a water molecule and reacting with thiocyanate ions (SCN-). This reaction offers an alternative route for introducing the thiocyanate functional group into organic molecules [].

Cross-linking Agent

CMPI's ability to form covalent bonds between molecules makes it a valuable cross-linking agent in material science. It can be used to:

  • Fabricate Biodegradable Films: CMPI can cross-link biocompatible polymers like hyaluronic acid and gelatin, forming stable and biodegradable films with potential applications in drug delivery, wound healing, and tissue engineering [, ].

Condensing Agent

CMPI exhibits condensing agent properties, facilitating the formation of new chemical bonds between molecules. This characteristic finds application in:

  • Synthesis of β-Lactams: CMPI can condense β-amino acids with various carboxylic acids to form β-lactams, a class of antibiotics with crucial therapeutic applications [].

2-Chloro-1-methylpyridinium iodide is an organic compound with the molecular formula C₆H₇ClIN. It is commonly known as the Mukaiyama reagent and acts primarily as a reagent in organic synthesis. Its structure consists of a pyridine ring substituted with a chlorine atom at the 2-position and a methyl group at the 1-position, along with an iodide ion. This compound is recognized for its ability to activate hydroxy groups in alcohols, facilitating various chemical transformations.

CMPI is considered a mild irritant and should be handled with care. Here are some safety precautions:

  • Wear gloves, safety glasses, and protective clothing when handling CMPI.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Wash hands thoroughly after handling.

Safety Data Sheets (SDS) from chemical suppliers provide detailed information on specific hazards and handling procedures [].

Please note:

  • The mechanism of action for CMPI in its role as a dehydrating agent is not explicitly mentioned in the retrieved sources.
  • No case studies were found directly related to CMPI.

  • Activation of Hydroxy Groups: It is widely utilized for converting alcohols into more reactive intermediates, such as alkyl thiocyanates, under both solvent and solvent-free conditions .
  • Aromatic Nucleophilic Substitution: This compound undergoes nucleophilic substitution reactions with phenols, where the chlorine atom is replaced by a nucleophile, leading to various aromatic compounds .
  • Formation of Carboxylate Esters: It also plays a role in dehydrative coupling reactions to form carboxylate esters from carboxylic acids and alcohols .

The synthesis of 2-chloro-1-methylpyridinium iodide can be achieved through various methods:

  • Direct Halogenation: The compound can be synthesized by halogenating 1-methylpyridine with phosphorus pentachloride followed by treatment with potassium iodide to introduce the iodide ion.
  • Reagent Preparation: Commercially available from suppliers like Sigma-Aldrich and TCI Chemicals, it can also be prepared through specific reactions involving other pyridine derivatives and halogenating agents .

2-Chloro-1-methylpyridinium iodide finds diverse applications in organic chemistry:

  • Organic Synthesis: It is extensively used for activating hydroxy groups in alcohols for subsequent reactions.
  • Cross-Linking Agent: In biochemistry, it serves as a cross-linking agent for polymers such as hyaluronic acid, enhancing their mechanical properties and stability .
  • Pharmaceutical Development: Its role in synthesizing biologically active compounds makes it valuable in pharmaceutical research.

Research has focused on understanding how 2-chloro-1-methylpyridinium iodide interacts with various nucleophiles. Studies have shown that its reactivity can vary significantly depending on the nature of the nucleophile involved. For example, when reacted with phenols, the kinetics and mechanisms of these nucleophilic substitution reactions provide insights into its behavior in different chemical environments .

Several compounds share structural or functional similarities with 2-chloro-1-methylpyridinium iodide. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideCarbodiimideUsed for peptide coupling reactions
1-Methylpyridinium iodidePyridinium saltLacks chlorine but retains similar reactivity
4-DimethylaminopyridineAminopyridineOften used as a catalyst in acylation reactions

These compounds differ primarily in their functional groups and reactivity profiles. For instance, while 2-chloro-1-methylpyridinium iodide is effective for activating hydroxy groups, other compounds may serve different roles in organic synthesis or catalysis.

UNII

RLQ88NYZ68

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14338-32-0

Wikipedia

2-chloro-1-methylpyridinium iodide

Dates

Modify: 2023-08-15

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